molecular formula C16H20F3NO4 B14863532 2-((Tert-butoxycarbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid

2-((Tert-butoxycarbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid

Cat. No.: B14863532
M. Wt: 347.33 g/mol
InChI Key: SWWMIAKBHAXMBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((Tert-butoxycarbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Tert-butoxycarbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid typically involves multiple steps, starting from commercially available precursors One common approach is to first introduce the tert-butoxycarbonyl (Boc) protecting group to an amino acid derivativeThe reaction conditions often involve the use of strong bases, coupling reagents, and solvents such as dichloromethane or tetrahydrofuran .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of automated synthesis equipment, high-purity reagents, and stringent quality control measures. The industrial process may also incorporate steps for the purification and isolation of the final product, such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-((Tert-butoxycarbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted phenyl derivatives .

Scientific Research Applications

2-((Tert-butoxycarbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-((Tert-butoxycarbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amino group. This amino group can then participate in various biochemical pathways, interacting with enzymes, receptors, or other biomolecules. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design.

Comparison with Similar Compounds

Similar Compounds

    2-((Tert-butoxycarbonyl)amino)-4-phenylbutanoic acid: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    2-((Tert-butoxycarbonyl)amino)-4-(2-fluorophenyl)butanoic acid: Contains a fluorine atom instead of a trifluoromethyl group, leading to variations in biological activity and stability.

    2-((Tert-butoxycarbonyl)amino)-4-(2-chlorophenyl)butanoic acid: The presence of a chlorine atom alters the compound’s electronic properties and reactivity.

Uniqueness

The presence of the trifluoromethyl group in 2-((Tert-butoxycarbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid imparts unique properties, such as increased lipophilicity and metabolic stability. These features make it a valuable compound in the design of pharmaceuticals and other bioactive molecules.

Properties

Molecular Formula

C16H20F3NO4

Molecular Weight

347.33 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[2-(trifluoromethyl)phenyl]butanoic acid

InChI

InChI=1S/C16H20F3NO4/c1-15(2,3)24-14(23)20-12(13(21)22)9-8-10-6-4-5-7-11(10)16(17,18)19/h4-7,12H,8-9H2,1-3H3,(H,20,23)(H,21,22)

InChI Key

SWWMIAKBHAXMBF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC1=CC=CC=C1C(F)(F)F)C(=O)O

Origin of Product

United States

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